Centalun

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The composite material of corundum ceramic containing vancomycin is of high compatibility and could be regarded as the good drug carrier.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Centalun's primary mechanism involves enhancing GABAergic transmission, which is crucial for regulating neuronal excitability. By binding to the GABAA receptor, this compound increases the frequency of chloride channel opening, leading to hyperpolarization of neurons and resultant sedative effects. This pharmacological action is similar to other sedative agents but with a distinct profile that may offer advantages in specific therapeutic contexts.

Therapeutic Applications

- Anxiety Management : this compound has been shown to significantly reduce anxiety levels in both animal models and clinical settings. Its anxiolytic effects are attributed to its ability to enhance GABAergic activity, thus providing a calming effect without the severe side effects associated with some other anxiolytics.

- Sleep Disorders : The compound is effective in inducing sleep, making it a potential treatment option for insomnia and other sleep-related disorders. Its sedative properties allow for a quicker onset of sleep while maintaining a favorable safety profile compared to traditional hypnotics.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, indicating potential applications beyond sedation. Research into these effects could lead to new therapeutic strategies for neurodegenerative conditions.

Comparative Analysis with Other Sedatives

The following table compares this compound with other commonly used sedatives:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | C₁₁H₁₂O₂ | GABAA receptor agonist | Developed specifically for anxiety/sleep disorders |

| Diazepam | C₁₄H₁₁ClN₂O | GABAA receptor agonist | Longer half-life; used for muscle relaxation |

| Zolpidem | C₁₃H₁₁N₃O | Selective GABAA receptor modulator | Rapid onset; primarily used for insomnia |

| Phenobarbital | C₁₂H₁₄N₂O₃S | GABAA receptor agonist; enzyme inducer | Long-acting; also used for seizure control |

Case Studies and Research Findings

- Clinical Efficacy : A study demonstrated that patients receiving this compound exhibited significant reductions in anxiety scores compared to placebo groups. This highlights its potential as an effective treatment option in clinical settings where anxiety management is critical .

- Synthesis and Pharmacokinetics : Research on the synthesis of this compound indicates that it can be produced through various organic chemistry methods, including aldol condensation followed by reduction and esterification. Understanding these synthesis pathways is essential for optimizing production and ensuring consistent therapeutic quality .

- Drug Interactions : Studies have indicated that this compound may interact with other central nervous system depressants, enhancing sedative effects. This necessitates careful consideration when prescribing it alongside other medications .

Propiedades

Número CAS |

2033-94-5 |

|---|---|

Fórmula molecular |

C11H12O2 |

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

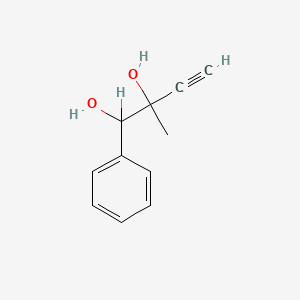

2-methyl-1-phenylbut-3-yne-1,2-diol |

InChI |

InChI=1S/C11H12O2/c1-3-11(2,13)10(12)9-7-5-4-6-8-9/h1,4-8,10,12-13H,2H3 |

Clave InChI |

GQOXDWHRXDPZJK-UHFFFAOYSA-N |

SMILES |

CC(C#C)(C(C1=CC=CC=C1)O)O |

SMILES canónico |

CC(C#C)(C(C1=CC=CC=C1)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Centalun; KO 339; KOE 339; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.